molecular formula C7H10ClNS B2770926 (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1638195-57-9

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2770926
CAS No.: 1638195-57-9
M. Wt: 175.67
InChI Key: LKNOVUFYJPWBJR-UOERWJHTSA-N
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Description

(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a thiophene substituent at the 3-position and an amine hydrochloride group. The cyclopropane ring confers structural rigidity, while the thiophene moiety introduces sulfur-based aromaticity, which can influence electronic properties and metabolic stability. Its hydrochloride salt enhances aqueous solubility, making it suitable for formulation in drug development .

Properties

IUPAC Name

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOVUFYJPWBJR-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that cyclopropylamines, including (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride, may exhibit antidepressant properties. A study demonstrated that compounds with similar structures could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to inhibit certain enzymes associated with neuroinflammation and oxidative stress, thus providing a protective mechanism for neuronal cells .

Potential as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can enhance the pharmacological profiles of resultant compounds .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antidepressant ActivityModulates serotonin and norepinephrine pathways; potential for treating depression
Neuroprotective EffectsInhibits enzymes linked to neuroinflammation; protects neuronal cells
Drug Synthesis Building BlockUsed in the synthesis of biologically active compounds; enhances pharmacological profiles

Case Study 1: Antidepressant Activity

A study published in the Bioorganic & Medicinal Chemistry Letters explored the antidepressant-like effects of structurally related cyclopropylamines. The findings suggested that these compounds could significantly reduce depressive-like behavior in animal models, indicating a promising avenue for further research into this compound as an antidepressant agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of thiophene-containing compounds. The study highlighted that this compound demonstrated significant inhibition of neuroinflammatory cytokines in vitro, suggesting its potential role in developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene group can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
(1R,2S)-2-(Thiophen-3-yl)cyclopropan-1-amine hydrochloride Thiophen-3-yl C₇H₁₀ClNS 183.68 (estimated*) Sulfur-containing aromatic group; potential metabolic stability due to thiophene .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl 3,4-Difluorophenyl C₉H₉ClF₂N 223.63 Fluorine atoms enhance lipophilicity and binding affinity; used in ticagrelor impurity studies .
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride 4-Fluorophenyl C₉H₁₁ClFN 187.64 Simpler halogenation; higher solubility due to reduced steric hindrance .
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl 3-Chloro-4-fluorophenyl C₉H₉Cl₂FN 222.09 Combined halogen effects; potential for improved target selectivity .
rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine HCl 2-Bromo-4-methylphenyl C₁₀H₁₂BrClN 268.57 Bromine increases molecular weight; discontinued due to stability/commercial issues .
(1R,2S)-2-Methoxycyclopropan-1-amine hydrochloride Methoxy C₄H₁₀ClNO 123.58 Smaller substituent; higher solubility but reduced aromatic interactions .

Key Research Findings

  • Thiophene vs. Halogenated Phenyl Groups : The thiophene substituent in the target compound introduces distinct electronic properties compared to halogenated phenyl analogs. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, whereas fluorinated or chlorinated phenyl groups prioritize hydrophobic interactions and metabolic resistance .
  • Impact of Halogenation: Fluorine in the 3,4-difluorophenyl analog (C₉H₉ClF₂N) improves pharmacokinetic properties, such as blood-brain barrier penetration, critical for central nervous system-targeted drugs .
  • Structural Simplicity and Solubility : The 4-fluorophenyl derivative (C₉H₁₁ClFN) has the lowest molecular weight among halogenated analogs, correlating with higher solubility and easier formulation .

Biological Activity

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 175.64 g/mol. The compound features a cyclopropane ring substituted with a thiophene moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H10ClN
Molecular Weight175.64 g/mol
CAS Number1402222-66-5
Purity>95%

Pharmacological Targets

Research indicates that compounds similar to this compound interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The presence of the thiophene ring enhances binding affinity and selectivity towards these targets.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that related cyclopropane derivatives exhibit significant activity as serotonin receptor modulators. The introduction of the thiophene group was found to enhance selectivity towards specific receptor subtypes, potentially leading to fewer side effects compared to non-selective agents .
  • Antimicrobial Activity : In vitro studies have shown that similar compounds possess antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes, attributed to the lipophilicity conferred by the thiophene substituent .
  • Antitumor Potential : Preliminary findings suggest that this compound and its analogs may inhibit cancer cell proliferation through apoptosis induction. This effect has been linked to modulation of signaling pathways such as the MAPK pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which highlight the importance of the thiophene moiety:

  • Substituent Effects : Variations in the thiophene ring (e.g., position and type of substituents) significantly affect binding affinity and selectivity for biological targets.
  • Cyclopropane Ring : The three-membered cyclopropane structure contributes to conformational rigidity, which is beneficial for receptor binding.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Cyclopropane : Using cyclopropanation reactions from suitable precursors.
  • Substitution Reactions : Introducing the thiophene group through nucleophilic substitution methods.
  • Hydrochloride Salt Formation : Converting the base amine into its hydrochloride form for improved solubility and stability.

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